
(4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanone is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound features a pyrimidine ring substituted with a methoxy group at the 4-position, a methyl group at the 6-position, and a phenylmethanone group at the 2-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxy-6-methylpyrimidine-2-carbaldehyde with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of (4-Hydroxy-6-methylpyrimidin-2-yl)(phenyl)methanone.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to a hydroxyl group, resulting in the formation of (4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanol.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium iodide in acetone or amines in the presence of a base.
Major Products:
Oxidation: (4-Hydroxy-6-methylpyrimidin-2-yl)(phenyl)methanone.
Reduction: (4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidine derivatives.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the methoxy and phenylmethanone groups enhances its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
(4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(4-Hydroxy-6-methylpyrimidin-2-yl)(phenyl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.
(4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness: (4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanone is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The methoxy group at the 4-position and the phenylmethanone group at the 2-position provide a unique scaffold for further chemical modifications and potential therapeutic applications.
Propiedades
Número CAS |
28840-42-8 |
|---|---|
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
(4-methoxy-6-methylpyrimidin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O2/c1-9-8-11(17-2)15-13(14-9)12(16)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clave InChI |
KWHSXLGHOVQIIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C(=O)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



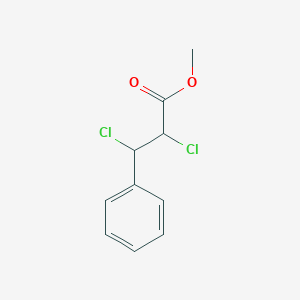
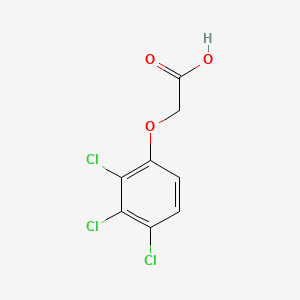

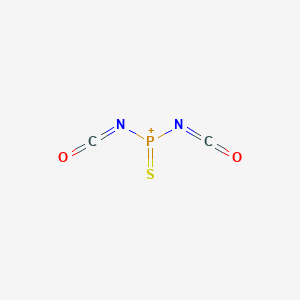
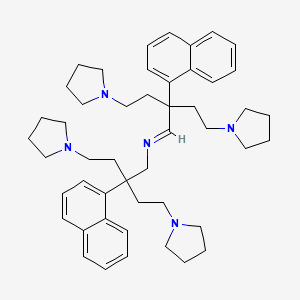
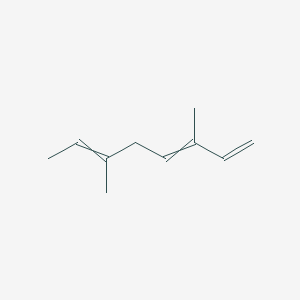
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)
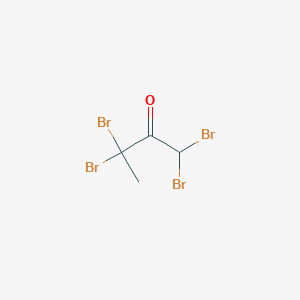
![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)

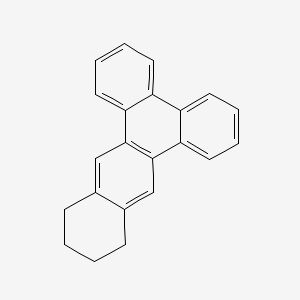
![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)
